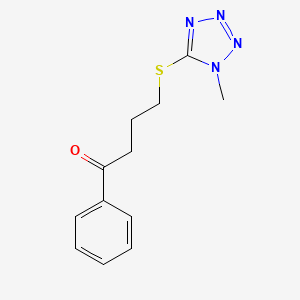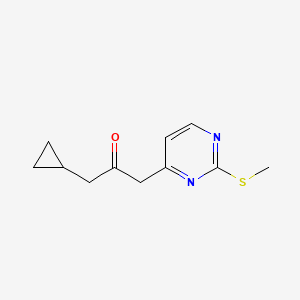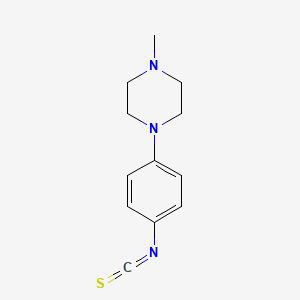
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate
Descripción general
Descripción
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 4-chlorobenzyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
The synthesis of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Introduction of the 4-Chlorobenzyl Group: The protected pyrrolidine is then reacted with 4-chlorobenzyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorobenzyl group.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, sodium azide, and potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.
Comparación Con Compuestos Similares
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
3-(Tert-butoxycarbonyl)amino-1-benzylpyrrolidine: This compound lacks the chlorine atom on the benzyl group, which can affect its reactivity and applications.
3-(Tert-butoxycarbonyl)amino-1-(4-methylbenzyl)pyrrolidine: The presence of a methyl group instead of a chlorine atom can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C16H23ClN2O2 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
Clave InChI |
KIVCWXSGPCIKQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)


![4-Benzyl-1,4-dihydro-pyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B8535410.png)

![1-{2-[(Trimethylsilyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B8535420.png)

![1-[2-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8535422.png)



